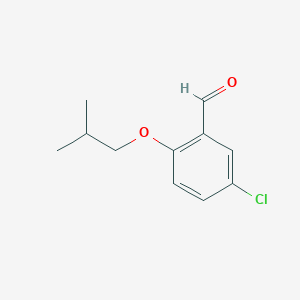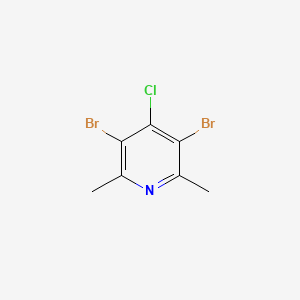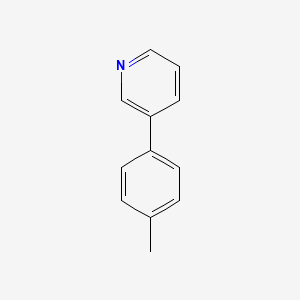
3-(4-Methylphenyl)pyridine
Overview
Description
3-(4-Methylphenyl)pyridine is a chemical compound with the CAS Number: 4423-09-0 . It has a molecular weight of 169.23 .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenyl)pyridine is C12H11N . It has an average mass of 169.222 Da and a monoisotopic mass of 169.089142 Da .Physical And Chemical Properties Analysis
3-(4-Methylphenyl)pyridine has a density of 1.0±0.1 g/cm3, a boiling point of 293.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.2±3.0 kJ/mol, and it has a flash point of 124.7±11.4 °C . The index of refraction is 1.568, and it has a molar refractivity of 53.8±0.3 cm3 .Scientific Research Applications
Pharmacological Research
- 3-(4-Methylphenyl)pyridine derivatives have been explored for their potential in pharmacology. For instance, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a closely related compound, is known as a potent noncompetitive mGlu5 receptor antagonist. It has been used to characterize the pharmacology of mGlu5 receptors and shows promise in anxiety treatment models (Cosford et al., 2003).
Chemical Synthesis and Catalysis
- Pyridines, including 3-(4-Methylphenyl)pyridine, are crucial in organic chemistry and drug discovery. A study described a catalytic method for direct methylation of the aromatic ring of pyridines, which is significant for its use of common feedstock chemicals like methanol and formaldehyde (Grozavu et al., 2020).
Fluorescent Probes
- A water-soluble and small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, which includes 3-(4-methylphenyl)pyridine, has been developed for detecting Zn(2+). This demonstrates its application in developing chelation enhanced fluorescence probes (Hagimori et al., 2011).
Corrosion Inhibition
- Research on pyridine derivatives, including 3-(4-Methylphenyl)pyridine, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors and are efficient in forming protective films on metal surfaces (Ansari et al., 2015).
Materials Science
- 3-(4-Methylphenyl)pyridine derivatives have been synthesized for application in materials science, particularly in electronic, opto-electronic, and photovoltaic applications. Their polyconjugated structures and low band gaps make them suitable for such applications (Kaya et al., 2010).
Liquid Crystals
- Liquid crystalline phase transitions of derivatives like 2-(4-alkoxybiphenyl-4-yl)-5-(4-methylphenyl)pyridines have been extensively studied. These compounds display a variety of mesophases, highlighting their importance in the field of liquid crystals (Asano et al., 1998).
properties
IUPAC Name |
3-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZNURGIXXKBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399706 | |
| Record name | 3-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pyridine | |
CAS RN |
4423-09-0 | |
| Record name | 3-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

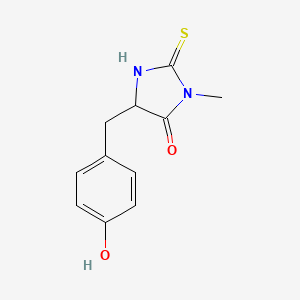
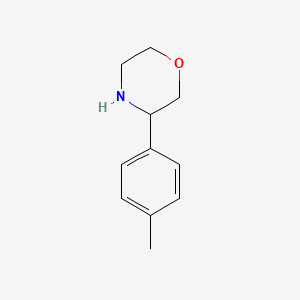
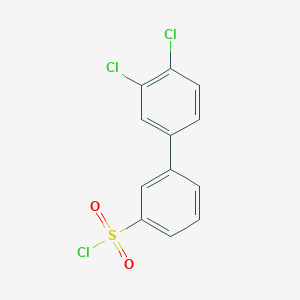
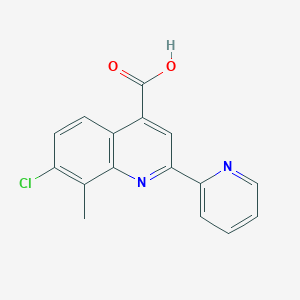
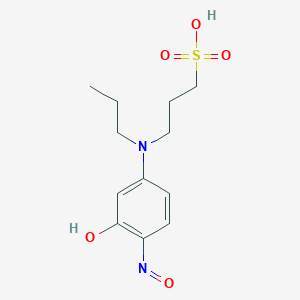
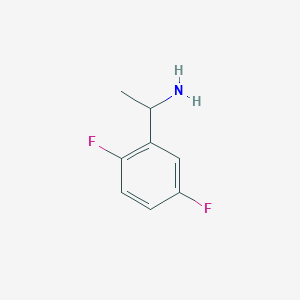
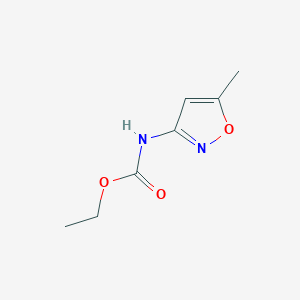
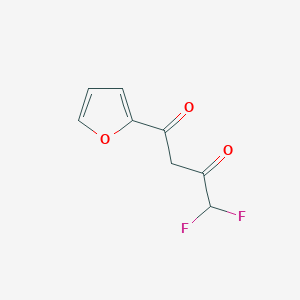
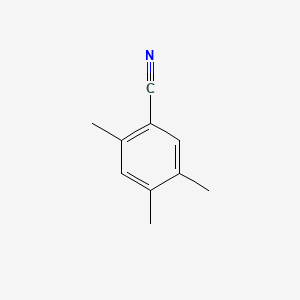
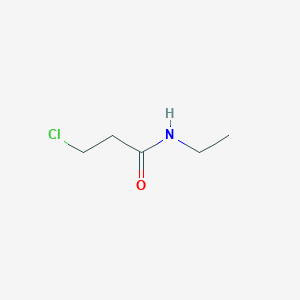
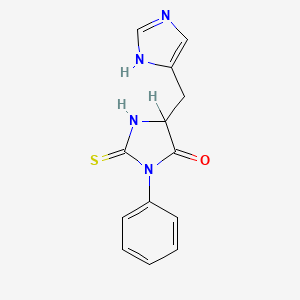
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)
